5-Bromo-2-methyl-3-nitrobenzoic Acid
Overview
Description
5-Bromo-2-methyl-3-nitrobenzoic Acid is a useful research compound. Its molecular formula is C8H6BrNO4 and its molecular weight is 260.04 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Applications
5-Bromo-2-methyl-3-nitrobenzoic Acid and its derivatives are prominently used in synthesis processes. For instance, it's a key intermediate in the synthesis of chlorantraniliprole, a compound used in agricultural practices (Chen, Li, & Jie, 2010). Additionally, derivatives of this compound have been used in the synthesis of 2-methylindole-4-carboxylic acid and related compounds, showcasing its versatility in heterocyclic synthesis (Ames & Ribeiro, 1976).
Crystallographic and Electronic Structure Studies
A study on benzoic acid derivatives, including 5-bromo-2-methyl benzoic acid, focused on their crystal structures using X-ray powder diffraction. This study also delved into the electronic structure and molecular electrostatic potential calculation, highlighting the compound's significance in understanding intermolecular interactions and electronic properties (Pramanik, Dey, & Mukherjee, 2019).
Safety and Hazards
The safety data sheet for 5-Bromo-2-methyl-3-nitrobenzoic Acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
5-Bromo-2-methyl-3-nitrobenzoic Acid is primarily used as a reactant in the preparation of EPZ005687 , a potent and selective inhibitor of EZH2 . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene regulation.
Mode of Action
It’s known that the compound can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, potentially influencing its interaction with its targets.
Biochemical Pathways
The compound’s involvement in biochemical pathways is largely related to its role as a reactant in the synthesis of EZH2 inhibitors . EZH2 plays a crucial role in the histone methylation pathway, which is a key process in gene expression and regulation. Therefore, any compound that can inhibit EZH2 can significantly impact these pathways.
Pharmacokinetics
It’s known that the compound’s bioavailability can be influenced by factors such as its physical form, purity, and storage conditions .
Result of Action
As a reactant in the synthesis of EZH2 inhibitors, the action of this compound can lead to the inhibition of EZH2 . This can result in changes in histone methylation patterns and, consequently, alterations in gene expression.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at room temperature to maintain its stability . Additionally, safety precautions should be taken to avoid inhalation, skin contact, and ingestion of the compound .
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in various biochemical reactions due to its nitro and bromo functional groups
Cellular Effects
Given its role as a reactant in the preparation of EPZ005687, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to participate in the synthesis of EPZ005687, a potent and selective inhibitor of EZH2 . This suggests that it may have binding interactions with biomolecules, contribute to enzyme inhibition or activation, and induce changes in gene expression.
Properties
IUPAC Name |
5-bromo-2-methyl-3-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-4-6(8(11)12)2-5(9)3-7(4)10(13)14/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUUJILVHXQDCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10548948 | |
Record name | 5-Bromo-2-methyl-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10548948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107650-20-4 | |
Record name | 5-Bromo-2-methyl-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10548948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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